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This document provides detailed application notes and protocols for the use of AF 430 azide in
super-resolution microscopy applications. AF 430 is a green-emitting coumarin dye that can be
utilized in various advanced imaging techniques. Its azide functional group allows for its
covalent attachment to biomolecules of interest via click chemistry, enabling targeted imaging
with high specificity.

Introduction to AF 430 Azide

AF 430 is a fluorescent dye characterized by its excitation maximum at approximately 430 nm
and an emission maximum around 542 nm.[1] This places its fluorescence in the green-yellow
region of the visible spectrum. The azide group (Ns) on the AF 430 molecule facilitates its
conjugation to alkyne-modified biomolecules through a highly efficient and specific
bioorthogonal reaction known as click chemistry.[1] This makes AF 430 azide a versatile tool
for labeling proteins, nucleic acids, and other molecules for fluorescence microscopy. Its
notable photostability also makes it a candidate for demanding imaging applications like super-
resolution microscopy.[2][3]
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Photophysical Properties

Quantitative data on the photophysical properties of AF 430 azide are crucial for its effective
implementation in super-resolution microscopy.

Property Value Reference
Excitation Maximum (A_ex) ~430 nm [1]
Emission Maximum (A_em) ~542 nm [1]
Molar Extinction Coefficient (g) 15,955 L-mol-t-cm~1 [1]
Fluorescence Quantum Yield

0.23 [1]
(P)
Recommended Excitation

405 nm, 445 nm [1]

Lasers

Labeling Strategies: Click Chemistry

The primary method for conjugating AF 430 azide to a target molecule is through the copper(l)-
catalyzed azide-alkyne cycloaddition (CUAAC), a cornerstone of click chemistry. This reaction
forms a stable triazole linkage between the azide on the dye and a terminal alkyne on the
biomolecule. An alternative, copper-free method is the strain-promoted azide-alkyne
cycloaddition (SPAAC), which utilizes a strained cyclooctyne.[1]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC)
Protocol

This protocol outlines the general steps for labeling an alkyne-modified biomolecule (e.g., a
protein or an oligonucleotide) with AF 430 azide.

Materials:
» Alkyne-modified biomolecule

e AF 430 azide (e.g., from Lumiprobe)

© 2026 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b15599837/docs?utm_src=pdf-body#af-430-azide-in-super-resolution-microscopy-application-notes-and-protocols
https://pubs.rsc.org/en/content/articlehtml/2023/cc/d3cc00757j
https://pubs.rsc.org/en/content/articlehtml/2023/cc/d3cc00757j
https://pubs.rsc.org/en/content/articlehtml/2023/cc/d3cc00757j
https://pubs.rsc.org/en/content/articlehtml/2023/cc/d3cc00757j
https://pubs.rsc.org/en/content/articlehtml/2023/cc/d3cc00757j
https://www.benchchem.com/product/b15599837/docs?utm_src=pdf-body#af-430-azide-in-super-resolution-microscopy-application-notes-and-protocols
https://pubs.rsc.org/en/content/articlehtml/2023/cc/d3cc00757j
https://www.benchchem.com/product/b15599837/docs?utm_src=pdf-body#af-430-azide-in-super-resolution-microscopy-application-notes-and-protocols
https://www.benchchem.com/product/b15599837/docs?utm_src=pdf-body#af-430-azide-in-super-resolution-microscopy-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599837?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Copper(ll) sulfate (CuSOa)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine
(TBTA) as a copper ligand

e Sodium ascorbate (freshly prepared)

e DMSO (dimethyl sulfoxide)

o Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

 Purification column (e.g., size exclusion chromatography)

Protocol:

o Preparation of Stock Solutions:

[e]

Dissolve the alkyne-modified biomolecule in the reaction buffer to a known concentration.

Dissolve AF 430 azide in DMSO to create a 10 mM stock solution.

[e]

o

Prepare a 10 mM stock solution of CuSOa in water.

[¢]

Prepare a 50 mM stock solution of THPTA or TBTA in water/DMSO.

[¢]

Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
» Reaction Setup:

o In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 5-fold
molar excess of AF 430 azide.

o Add the copper ligand (THPTA or TBTA) to the reaction mixture.
o Add CuSOa to the reaction mixture.

o Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final
concentration of the reactants should be optimized for the specific biomolecule.
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¢ Incubation:

o Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

o Purification:

o Remove the unreacted dye and other small molecules by passing the reaction mixture
through a size-exclusion chromatography column appropriate for the size of the labeled

biomolecule.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) Workflow.

Super-Resolution Microscopy Applications

AF 430 azide can potentially be used in several super-resolution microscopy techniques. The
choice of technique will depend on the photophysical behavior of the dye under specific
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imaging conditions.

Stochastic Optical Reconstruction Microscopy (STORM)

STORM relies on the stochastic photoswitching of individual fluorophores between a
fluorescent "on" state and a dark "off" state. By imaging a sparse subset of "on" fluorophores in
each frame, their positions can be determined with high precision.

Principle of Photoswitching for STORM: For many organic dyes, photoswitching is induced by a
specific imaging buffer, typically containing a reducing agent (e.g., a thiol like 3-
mercaptoethanol (BME) or mercaptoethylamine (MEA)) and an oxygen scavenging system
(e.g., glucose oxidase and catalase). The thiol helps to push the dye into a long-lived dark
state, while a low-power UV laser can be used to reactivate the dye to its fluorescent state.

Note on AF 430 Azide in STORM: Currently, there is a lack of published data on the specific
photoswitching properties of AF 430 azide in standard STORM buffers. Coumarin dyes can
exhibit complex photophysics, and their suitability for STORM needs to be empirically
determined. The following protocol is a general starting point for optimization.

General STORM Imaging Protocol (for optimization with AF 430 Azide):
e Sample Preparation:

o Label your target of interest in fixed and permeabilized cells with AF 430 azide-conjugated
antibodies or other probes using the click chemistry protocol described above.

o Mount the sample in an imaging chamber suitable for solution exchange.
o STORM Imaging Buffer Preparation (a starting point for optimization):
o Buffer A: 50 mM Tris-HCI (pH 8.0), 10 mM NacCl.
o Buffer B (Glycerol Buffer): 50 mM Tris-HCI (pH 8.0), 10 mM NaCl, 10% (w/v) glucose.

o GLOX Solution: Dissolve 10 mg of glucose oxidase in 200 pL of Buffer A and add 50 pL of
a 17 mg/mL catalase solution.

o Thiol Solution: Prepare a 1 M stock of MEA.
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o Final Imaging Buffer: To 620 uL of Buffer B, add 7 pL of GLOX solution and 70 pL of 1 M
MEA. This buffer should be prepared fresh.

e Image Acquisition:

o Use a microscope equipped for STORM imaging, with a high numerical aperture objective
and lasers for excitation (e.g., 405 nm for activation and 445 nm for excitation) and a
sensitive EMCCD or sCMOS camera.

o llluminate the sample with the 445 nm laser at high power to drive most of the
fluorophores into a dark state.

o Use a low-power 405 nm laser to sparsely reactivate individual AF 430 molecules.

o Acquire a series of thousands of images (frames) with single molecules appearing and
disappearing in each frame.

» Image Reconstruction:

o Process the acquired image series with a localization software (e.g., ThunderSTORM,
rapidSTORM) to identify and localize the single-molecule events with sub-pixel accuracy.

o Render the localized positions to generate the final super-resolved image.
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General workflow for a STORM experiment.

© 2026 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b15599837/docs?utm_src=pdf-body-img#af-430-azide-in-super-resolution-microscopy-application-notes-and-protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599837?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

DNA-PAINT (Points Accumulation for Imaging in
Nanoscale Topography)

DNA-PAINT is a super-resolution technique that utilizes the transient binding of a fluorescently
labeled single-stranded DNA "imager" strand to its complementary "docking" strand, which is
attached to the target molecule. The "blinking" is achieved by the continuous binding and
unbinding of the imager strand.

AF 430 Azide in DNA-PAINT: AF 430 azide can be used to label the imager strand via click
chemistry. An alkyne-modified DNA oligonucleotide can be reacted with AF 430 azide to
produce the fluorescently labeled imager strand.

General DNA-PAINT Protocol:
e Probe Preparation:

o Synthesize or purchase an alkyne-modified single-stranded DNA oligonucleotide (the
imager strand, typically 9-12 nucleotides long).

o Label the imager strand with AF 430 azide using the CuUAAC protocol.

o Synthesize or purchase the complementary docking strand conjugated to an antibody or
other targeting moiety.

e Sample Staining:

o Incubate the fixed and permeabilized cells with the docking strand-conjugated antibody to
label the target structure.

o Wash the sample thoroughly to remove unbound docking strands.
e Imaging:

o Prepare an imaging buffer containing the AF 430-labeled imager strand at a low
concentration (e.g., 0.1-1 nM). The buffer typically contains a salt solution (e.g., PBS with
500 mM NaCl) to facilitate DNA hybridization.
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o Image the sample using a TIRF or other highly inclined illumination microscope to
minimize background fluorescence from the freely diffusing imager strands.

o Use a 445 nm laser to excite the AF 430 dye when it is bound to the docking strand.

o Acquire a long series of images to capture the transient binding events.

« Image Reconstruction:

o Use localization software to detect and localize the diffraction-limited spots corresponding

to the transiently bound imager strands.
o Reconstruct the final super-resolution image from the accumulated localizations.
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Principle of DNA-PAINT imaging.

Data Presentation and Quantitative Analysis

A key aspect of super-resolution microscopy is the ability to perform quantitative analysis on
the reconstructed images. This can include determining the number of molecules, analyzing
their spatial distribution, and measuring the size and shape of subcellular structures.

Quantitative Parameters from SMLM Data:

Parameter Description

The statistical uncertainty in determining the

Localization Precision N _
position of a single molecule.

The total number of detected single-molecule

Number of Localizations
events.

The number of photons detected per localization

Photon Count o o o
event, which influences localization precision.

The fraction of time a fluorophore spends in the

On/Off Duty Cycle N
"on" state, critical for STORM.

The frequency of switching between "on" and

Blinking Rate ,
"off" states in STORM.

Methods to quantify the clustering and co-

Cluster Analysis o
localization of molecules.

Conclusion and Future Perspectives

AF 430 azide is a promising fluorescent probe for super-resolution microscopy due to its
favorable photophysical properties and its ability to be site-specifically conjugated to
biomolecules via click chemistry. While its application in STED microscopy is more established,
its use in SMLM techniques like STORM and DNA-PAINT requires further investigation and
optimization. The protocols provided here serve as a starting point for researchers to explore
the potential of AF 430 azide in their own super-resolution imaging experiments. Future work
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should focus on systematically characterizing the photoswitching behavior of AF 430 azide in
various imaging buffers to unlock its full potential for quantitative single-molecule localization
microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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